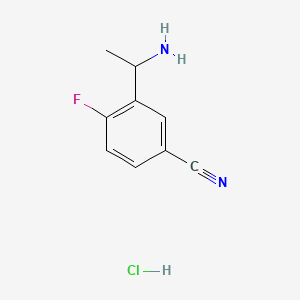

3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

CAS No.:

Cat. No.: VC16771261

Molecular Formula: C9H10ClFN2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFN2 |

|---|---|

| Molecular Weight | 200.64 g/mol |

| IUPAC Name | 3-(1-aminoethyl)-4-fluorobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H |

| Standard InChI Key | JIBDXYPPAALVOG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)C#N)F)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-(1-aminoethyl)-4-fluorobenzonitrile hydrochloride, reflects its benzoid core substituted with fluorine at the 4-position, a nitrile group at the 3-position, and an aminoethyl side chain protonated as a hydrochloride salt. Key identifiers include:

The crystalline solid exhibits a purity of ≥95% and requires storage under inert conditions at room temperature to prevent degradation .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar aromatic ring with intramolecular hydrogen bonding between the amino group and the nitrile moiety. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the fluorine atom (δ = -110 ppm in ¹⁹F NMR) and the nitrile carbon (δ = 120 ppm in ¹³C NMR).

Synthesis and Manufacturing

Parent Compound Preparation

The free base, 3-(1-aminoethyl)-4-fluorobenzonitrile, is synthesized via a Friedel-Crafts alkylation of 4-fluorobenzonitrile with ethylamine derivatives. Catalytic hydrogenation or Grignard reactions are employed to introduce the aminoethyl group.

Hydrochloride Salt Formation

The hydrochloride salt is obtained by treating the free base with concentrated hydrochloric acid (HCl) in anhydrous ethanol. The reaction proceeds via protonation of the amine group, yielding a white precipitate with enhanced stability and solubility in polar solvents .

Reaction Scheme:

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s nitrile group acts as a hydrogen bond acceptor, enabling interactions with proteases and kinases. Preliminary assays indicate inhibitory activity against Rho-associated protein kinase (ROCK), a target for cardiovascular and neurological disorders.

Prodrug Development

Structural analogs of this compound serve as prodrugs, with the nitrile moiety undergoing enzymatic conversion to carboxylic acids in vivo. For example, derivatives have been explored as antihypertensive agents via vasodilation pathways.

| Precaution | Implementation |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| Ventilation | Use in fume hood |

| Spill Management | Absorb with inert material |

Future Research Directions

-

Pharmacokinetic Profiling: Investigate absorption, distribution, and metabolism in preclinical models.

-

Structure-Activity Relationships (SAR): Modify the aminoethyl or nitrile groups to enhance selectivity for ROCK isoforms.

-

Cocrystal Engineering: Explore salt forms with improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume